(2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane
Description
(2R,6S)-2,6-Bis(iodomethyl)-1,4-dioxane (CAS: 54120-69-3; aliases include cis-2,6-Bis(iodomethyl)-1,4-dioxane) is a halogenated 1,4-dioxane derivative with two iodomethyl substituents at the 2 and 6 positions. Its molecular formula is C₆H₁₀I₂O₂, with a molecular weight of 367.88 g/mol. Key physicochemical properties include:
- LogP: 1.64 (indicating moderate lipophilicity)
- Density: 2.185 g/cm³
- Solubility: 3.3 g/L in water at 25°C
- PSA (Polar Surface Area): 18.46 Ų .
The compound’s stereochemistry and iodine substituents make it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the high leaving-group ability of iodide .
Properties
CAS No. |
6963-59-3 |
|---|---|
Molecular Formula |
C6H10I2O2 |
Molecular Weight |
367.95 g/mol |
IUPAC Name |
(2R,6S)-2,6-bis(iodomethyl)-1,4-dioxane |
InChI |
InChI=1S/C6H10I2O2/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2/t5-,6+ |
InChI Key |
UYISQIRJYDOWOR-OLQVQODUSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](CO1)CI)CI |
Canonical SMILES |
C1C(OC(CO1)CI)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane typically involves the iodination of a precursor compound. One common method involves the reaction of 1,4-dioxane with iodomethane in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of methyl groups or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce alcohols or carboxylic acids.
Scientific Research Applications
While the search results do not directly address the applications of "(2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane" specifically, they do provide some information regarding 1,4-dioxane and related compounds, which can be synthesized using dioxane derivatives.
1,4-Dioxane and its Derivatives: Applications
- (2R,3R,5S,6S)-5,6-Bis(hydroxyMethyl)-2,3-diMethoxy-2,3-diMethyl-1,4-dioxane: This compound is used as a reagent in organic synthesis for the production of pharmaceuticals .
- Chiral Ligands: 1,4-dioxane backbones play a role in stabilizing metal-ligand chelate conformation . Chiral C2-symmetric ligands with a 1,4-dioxane backbone derived from tartrates are used in asymmetric hydrogenation .
- Bisphosphine Ligands: Derivatives with a 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (Tatrol) core structure are used in the synthesis of C2-symmetric diphosphine ligands .
- Asymmetric Photocycloaddition: 1,4-dioxane derivatives can be used as chiral auxiliaries in asymmetric intramolecular [2 + 2] photocycloaddition reactions .
1,4-Dioxane Contamination and Remediation
1,4-Dioxane is also an environmental contaminant, and its remediation is an area of concern .
- Drinking Water Contamination: Case studies focus on migration patterns, treatment solutions, and responses to drinking water contamination related to 1,4-dioxane .
- Groundwater Remediation: Point-of-entry systems using granular activated carbon (GAC) have been used to remove 1,4-dioxane from residential water supplies . GAC can remove at least 98% of 1,4-dioxane from drinking water . High GAC to 1,4-dioxane mass ratios are required due to low adsorption rates .
- Contamination Sites: 1,4-Dioxane is associated with soil, groundwater, and sediment contamination at various sites .
Mechanism of Action
The mechanism of action of (2r,6s)-2,6-Bis(iodomethyl)-1,4-dioxane depends on its specific application. In chemical reactions, the iodomethyl groups act as reactive sites for nucleophilic substitution or other transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
a) 2,6-Bis(hydroxymethyl)-1,4-dioxane
- Molecular Formula : C₆H₁₂O₄
- Molecular Weight : 148.16 g/mol
- Key Differences : Hydroxymethyl groups replace iodomethyl, drastically reducing molecular weight (148.16 vs. 367.88) and increasing polarity.
- Applications : Used in synthesizing antidiabetic and anti-inflammatory drugs .
- Reactivity : Hydroxyl groups enable esterification or oxidation, contrasting with the nucleophilic substitution pathways favored by iodomethyl groups .
b) 2-(Iodomethyl)-1,4-dioxane
Positional Isomers
a) 2,5-Bis(iodomethyl)-1,4-dioxane
- Molecular Formula : C₆H₁₀I₂O₂
- Key Differences: Iodomethyl groups at positions 2 and 5 instead of 2 and 4.
Functional Group Replacements
a) 2,6-Bis(azidomethyl)-1,4-dioxane Derivatives
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | LogP | Solubility (g/L) | Density (g/cm³) | Key Applications |
|---|---|---|---|---|---|
| (2R,6S)-2,6-Bis(iodomethyl)-1,4-dioxane | 367.88 | 1.64 | 3.3 | 2.185 | Nucleophilic substitution |
| 2,6-Bis(hydroxymethyl)-1,4-dioxane | 148.16 | -0.52* | >10 | 1.32* | Pharmaceutical intermediates |
| 2-(Iodomethyl)-1,4-dioxane | 228.03 | 1.12 | 5.8 | 1.85* | Mild halogenation reactions |
| 2,5-Bis(iodomethyl)-1,4-dioxane | 367.88 | 1.58* | 3.1* | 2.18* | Positional isomer studies |
Reactivity and Stability
- Iodomethyl vs. Hydroxymethyl : Iodine’s electronegativity and leaving-group ability make this compound more reactive in SN2 reactions compared to hydroxylated analogs, which favor oxidation or esterification .
- Environmental Degradation: Halogenated dioxanes like the target compound are more resistant to microbial degradation (e.g., by Actinomycete CB1190) than linear or hydroxylated ethers .
Q & A
Q. What are the primary synthetic routes for (2R,6S)-2,6-Bis(iodomethyl)-1,4-dioxane?
The synthesis typically involves nucleophilic substitution on 1,4-dioxane precursors. For example, 1,4-dioxane-2,6-dimethanol (C₆H₁₂O₄) can be iodinated using hydroiodic acid (HI) under controlled conditions to introduce iodomethyl groups at the 2 and 6 positions. Regioselectivity and stereochemical control are achieved via temperature modulation (50–70°C) and catalytic agents like zinc chloride. Confirmation of the (2R,6S) configuration requires chiral HPLC or X-ray crystallography .
Q. How is the compound characterized to confirm structural integrity?
Key analytical methods include:
Q. What are the solubility and stability profiles of this compound?
The iodinated derivative is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, THF). Stability studies indicate degradation under UV light or acidic conditions, necessitating storage in amber vials at –20°C. Hydrolysis risks are mitigated by avoiding strong acids or bases .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions?
The (2R,6S) configuration impacts steric hindrance and electronic effects during Suzuki-Miyaura or Ullmann couplings. Computational modeling (DFT) suggests that the trans-iodine arrangement reduces steric clash, favoring aryl-iodine bond activation. Experimental validation using Pd(0) catalysts shows a 20% higher yield compared to non-stereospecific analogs .
Q. What advanced oxidation processes (AOPs) are effective for degrading this compound in aqueous systems?
UV/H₂O₂ and ozone-based AOPs are effective for degrading iodinated dioxanes. Key steps:
UV/H₂O₂ : Generates hydroxyl radicals (•OH) that cleave the dioxane ring, forming intermediates like iodoacetic acid.
Ozonation : Targets iodine substituents, yielding iodide ions (I⁻) and reducing toxicity.
Optimal pH ranges (6–8) and bicarbonate levels (<50 mg/L) minimize scavenging effects. Post-treatment TOC analysis confirms >90% mineralization .
Q. How can conflicting data on environmental persistence be resolved?
Discrepancies in half-life estimates (e.g., 30 vs. 180 days in groundwater) arise from variable iodine lability and microbial activity. A tiered approach is recommended:
- Lab-scale microcosms : Simulate site-specific conditions (pH, organic matter).
- Isotope tracing : Use ¹⁴C-labeled analogs to track degradation pathways.
- QSAR modeling : Predict persistence based on iodine’s electronegativity and bond dissociation energy .
Methodological Challenges
Q. What strategies improve regioselectivity during iodination?
Q. How are trace-level environmental concentrations quantified?
- GC-ECD : Electron capture detection achieves ppb-level sensitivity for iodinated compounds.
- LC-MS/MS : MRM transitions (e.g., m/z 410 → 127) enhance specificity in complex matrices.
- SPE pre-concentration : C18 cartridges recover >95% of the analyte from water samples .
Data Gaps and Future Directions
Q. Why are human toxicity studies limited for this compound?
No epidemiological data exist due to its niche use. Rodent studies (oral exposure) show hepatotoxicity (ALT elevation at 50 mg/kg/day) but lack carcinogenicity evidence. ATSDR prioritizes biomarker development (e.g., urinary iodine metabolites) for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
